molecular formula C16H12N4O2S B11112075 Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate

Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11112075
M. Wt: 324.4 g/mol
InChI Key: QWOXXWKRNQDINE-UHFFFAOYSA-N
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Description

Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are carried out in solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives .

Mechanism of Action

The mechanism of action of methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridyl)sulfanyl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H12N4O2S/c1-22-13(21)9-23-16-12(8-18)14(10-5-3-2-4-6-10)11(7-17)15(19)20-16/h2-6H,9H2,1H3,(H2,19,20)

InChI Key

QWOXXWKRNQDINE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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